

Spectroscopic Profile of 3-tert-Butylisoxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-tert-Butylisoxazol-5-amine**

Cat. No.: **B1332903**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound **3-tert-Butylisoxazol-5-amine**. The information presented herein is crucial for the structural elucidation and characterization of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document details its ^1H and ^{13}C NMR data, alongside the experimental protocols utilized for data acquisition.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of **3-tert-Butylisoxazol-5-amine** were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **3-tert-Butylisoxazol-5-amine** in DMSO-d₆ exhibits three distinct signals corresponding to the amine protons, the isoxazole ring proton, and the protons of the tert-butyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.41	Broad Singlet	2H	-NH ₂
4.85	Singlet	1H	H-4 (isoxazole ring)
1.18	Singlet	9H	-C(CH ₃) ₃

Table 1: ¹H NMR Data of **3-tert-Butylisoxazol-5-amine** in DMSO-d₆.[\[1\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR data for **3-tert-Butylisoxazol-5-amine** in DMSO-d₆ is detailed below, showing the chemical shifts for the carbon atoms of the isoxazole ring and the tert-butyl group.

Chemical Shift (δ) ppm	Assignment
173.5	C-5
168.0	C-3
71.9	C-4
31.9	-C(CH ₃) ₃
28.0	-C(CH ₃) ₃

Table 2: ¹³C NMR Data of **3-tert-Butylisoxazol-5-amine** in DMSO-d₆.

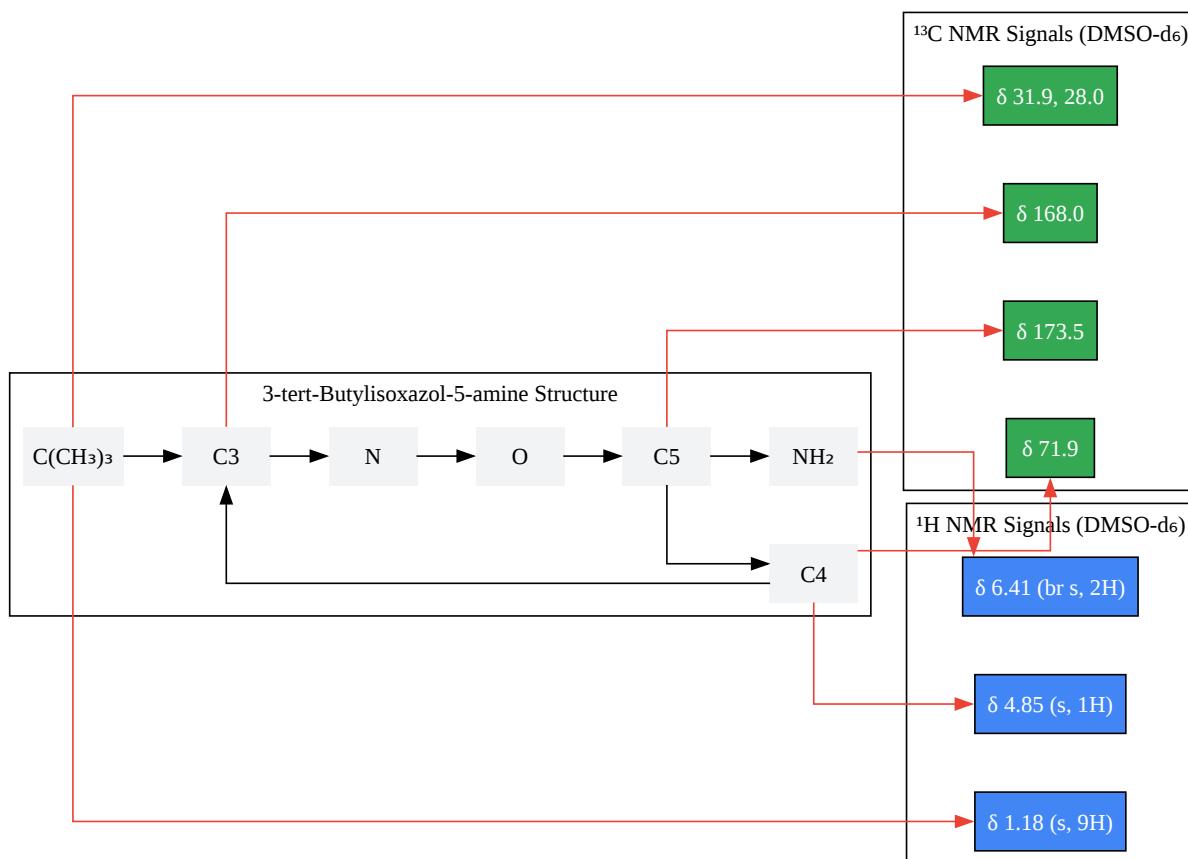
Experimental Protocols

The following section outlines the general methodology for the acquisition of NMR spectroscopic data for isoxazole derivatives.

Sample Preparation: A sample of **3-tert-Butylisoxazol-5-amine** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer, or an equivalent instrument, operating at a proton frequency of 300 MHz or higher.

¹H NMR Acquisition:


- Pulse Program: A standard single-pulse experiment is used.
- Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.
- Acquisition Time: An acquisition time of around 2-4 seconds is employed.
- Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.
- Number of Scans: 16 to 64 scans are generally acquired for a good signal-to-noise ratio.
- Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.
- Spectral Width: A spectral width of approximately 200-250 ppm is used to cover the entire range of carbon chemical shifts.
- Acquisition Time: An acquisition time of 1-2 seconds is typical.
- Relaxation Delay: A relaxation delay of 2-5 seconds is important for accurate integration of quaternary carbons, though not critical for simple identification.
- Number of Scans: A larger number of scans (typically several hundred to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Referencing: The chemical shifts are referenced to the carbon signal of DMSO-d₆ at 39.52 ppm.

Structural Assignment and Data Interpretation

The assignment of the NMR signals is based on established chemical shift ranges for similar functional groups and substitution patterns on isoxazole rings.

[Click to download full resolution via product page](#)

Caption: Correlation of the structure of **3-tert-Butylisoxazol-5-amine** with its ¹H and ¹³C NMR signals.

The ¹H NMR spectrum clearly shows a singlet for the nine equivalent protons of the tert-butyl group at 1.18 ppm. The isolated proton on the isoxazole ring (H-4) appears as a singlet at 4.85 ppm. The two amine protons are observed as a broad singlet at 6.41 ppm, which is characteristic of exchangeable protons.

In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group and the three methyl carbons are assigned to the signals at 31.9 and 28.0 ppm, respectively. The carbon atoms of the isoxazole ring are assigned based on their electronic environment, with C-5 being the most deshielded due to the attached electronegative nitrogen and oxygen atoms, followed by C-3, and then C-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-TERT-BUTYLISOXAZOL-5-AMINE | 59669-59-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-tert-Butylisoxazol-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332903#spectroscopic-data-of-3-tert-butylisoxazol-5-amine-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com